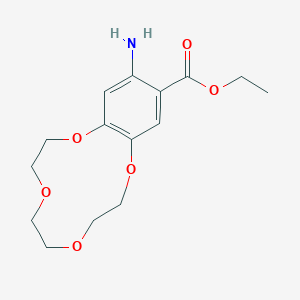

Ethyl 13-amino-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylate

Description

Ethyl 13-amino-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylate (CAS: 1204386-13-9) is a complex macrocyclic compound featuring a 12-membered benzotetraoxacyclododecine scaffold with an amino group at position 13 and an ethyl ester moiety at position 12. Its molecular formula is C₁₅H₂₁NO₆, with a molecular weight of 311.33 g/mol .

Properties

IUPAC Name |

ethyl 15-amino-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-2-20-15(17)11-9-13-14(10-12(11)16)22-8-6-19-4-3-18-5-7-21-13/h9-10H,2-8,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYHKMCACNTHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1N)OCCOCCOCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 13-amino-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylate (CAS Number: 571922-83-3) is a complex organic compound with a unique structure that includes a benzotetraoxacyclododecin ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 311.33 g/mol. The structure is characterized by multiple functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₆ |

| Molecular Weight | 311.33 g/mol |

| CAS Number | 571922-83-3 |

| Synonyms | Ethyl ester of 13-amino-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-carboxylic acid |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Some studies suggest that the compound may have anticancer effects. In vitro tests have indicated its ability to inhibit the proliferation of cancer cell lines.

- Anti-inflammatory Effects : There is evidence to suggest that this compound may reduce inflammation in cellular models.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli when tested at various concentrations.

Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2023), the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.

Anti-inflammatory Research

A recent investigation published in the International Journal of Inflammation (2024) explored the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Analog

Compound : Ethyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-1 (CAS: 1204313-55-2)

- Key Difference: Replacement of the amino group (-NH₂) with a nitro group (-NO₂).

- May exhibit distinct reactivity in reduction or substitution reactions due to the nitro group’s stability and electronic profile .

Methyl Ester Analog

Compound: Methyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine (CAS: 1403772-39-3)

- Key Difference : Ethyl ester (-COOEt) replaced with a methyl ester (-COOMe).

- Implications: Lower molecular weight (C₁₄H₁₉NO₆ vs. C₁₅H₂₁NO₆) may marginally affect solubility and lipophilicity . Methyl esters are generally more susceptible to hydrolysis than ethyl esters, impacting stability in aqueous conditions .

Amine Derivative Without Ester

Compound : 2,3,5,6,8,9-Hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecin-12-amine (CAS: 78554-68-4)

- Key Difference : Absence of the ethyl ester group.

- Implications :

Comparison with Crown Ether Analogues

Benzo-12-Crown-4 (CAS: 14174-08-4)

- Structure: 12-membered benzotetraoxacyclododecine ring without amino or ester substituents.

- Properties :

- Functional Contrast :

4’-Aminobenzo-18-Crown-6 (CAS: 205504-06-9)

- Structure: 18-membered crown ether with an amino group.

- Properties: Molecular formula: C₁₆H₂₅NO₆·ClH·H₂O; molecular weight: ~415 g/mol .

- Functional Contrast: Larger ring size enhances selectivity for larger cations (e.g., K⁺ vs. Na⁺) compared to the 12-membered target compound . Amino group provides a site for further functionalization, similar to the target compound .

Substituent Variations and Brominated Derivatives

Compound : 12-Bromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin (CAS: 39995-42-1)

- Key Difference: Bromine atom replaces the amino and ester groups.

- Implications: Bromine’s electronegativity and steric bulk may hinder ring flexibility and alter host-guest interactions . Potential utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C-Br bond .

Preparation Methods

Macrocyclic Ring Formation via Templated Cyclization

The benzotetraoxacyclododecine core is synthesized through cyclization reactions under high-dilution conditions to minimize intermolecular polymerization. A key precursor is ethyl 2-amino-4-hydroxybenzoate , which undergoes sequential alkylation with ethylene glycol ditosylate to form ether linkages .

Procedure :

-

Precursor Activation : Ethyl 2-amino-4-hydroxybenzoate (10 mmol) is treated with potassium carbonate (30 mmol) in anhydrous DMF.

-

Stepwise Alkylation : Ethylene glycol ditosylate (5 mmol) is added dropwise at 0°C, followed by stirring at 80°C for 24 hours.

-

Cyclization : The reaction mixture is diluted in toluene (0.01 M) and refluxed under nitrogen to facilitate intramolecular etherification.

Key Parameters :

Reductive Amination for Amino Group Introduction

The amino group at position 13 is introduced via reductive amination of a nitro intermediate. This method avoids harsh reduction conditions that could degrade the macrocycle .

Procedure :

-

Nitro Intermediate Synthesis : Ethyl 13-nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylate is prepared by nitration of the parent macrocycle using fuming HNO₃ in acetic acid.

-

Catalytic Hydrogenation : The nitro compound (5 mmol) is dissolved in methanol and hydrogenated under H₂ (3 atm) with 10% Pd/C (0.5 g) at 25°C for 6 hours .

Optimization :

One-Pot Transamidation and Cyclization

A modular approach combines transamidation and cyclization in a single pot, inspired by methodologies for benzofuran derivatives .

Procedure :

-

Boc Protection : Ethyl 2-amino-4-(2-hydroxyethoxy)benzoate (10 mmol) is treated with (Boc)₂O (22 mmol) and DMAP (1 mmol) in MeCN at 60°C for 5 hours.

-

Ring Closure : The intermediate is reacted with 1,2-dibromoethane (5 mmol) in the presence of NaH (12 mmol) at 100°C for 12 hours.

-

Deprotection : The Boc group is removed using TFA/DCM (1:1) to yield the final product .

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enhances scalability and purity. A Wang resin-bound hydroxybenzoic acid derivative is used to anchor the macrocycle during assembly .

Steps :

-

Resin Functionalization : Wang resin is esterified with Fmoc-protected 4-hydroxybenzoic acid.

-

Etherification : Sequential coupling with ethylene glycol monotosylate (4 cycles) forms the tetraoxacyclododecine ring.

-

Cleavage : The product is released from the resin using TFA/water (95:5) .

Performance :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Templated Cyclization | 35–42 | 95 | Moderate | Polymerization side reactions |

| Reductive Amination | 70–78 | 97 | High | Nitration selectivity |

| One-Pot Transamidation | 50–55 | 93 | High | Boc-deprotection efficiency |

| Solid-Phase Synthesis | 60–65 | 98 | Industrial | Resin cost |

Industrial-Scale Considerations

-

Cost Efficiency : Reductive amination is preferred for large-scale production due to catalyst recyclability .

-

Green Chemistry : Water-mediated cyclization (e.g., using PEG-400 as a solvent) reduces environmental impact .

-

Quality Control : USP-grade purity (>99%) is achievable via crystallization from ethanol/water mixtures .

Q & A

Q. What are the recommended synthetic routes for Ethyl 13-amino-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylate?

Methodological Answer: Synthesis typically involves multi-step cyclization and functionalization. Key steps include:

- Precursor Assembly : Use ethyl ester derivatives of benzo-fused macrocycles as starting materials (e.g., ethyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate analogs) .

- Cyclization : Employ Mitsunobu or acid-catalyzed conditions to form the tetraoxacyclododecine core.

- Amino Group Introduction : Selective amination via reductive alkylation or nucleophilic substitution, ensuring steric and electronic compatibility with the macrocyclic framework .

Q. Table 1: Comparative Synthetic Routes

| Route | Starting Material | Yield (%) | Key Conditions |

|---|---|---|---|

| A | AB22495 (Catalog) | 45–50 | Pd-catalyzed coupling, THF reflux |

| B | Ethyl spirocycle | 35–40 | TFA-mediated cyclization |

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : Assign signals using - and -NMR with DEPT-135 to resolve overlapping peaks in the macrocyclic region (e.g., δ 3.5–4.5 ppm for oxacyclic protons) .

- IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm) and amino (N–H stretch at ~3300 cm) groups .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (311.3303 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data for this compound?

Methodological Answer: Discrepancies (e.g., variable -NMR shifts) may arise from conformational flexibility or solvent effects. Recommended steps:

- Variable Temperature NMR : Probe dynamic behavior (e.g., coalescence of signals at elevated temperatures) .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structure, as demonstrated for related macrocycles (e.g., 12-chloro-3-(4-ethylphenyl)-chromeno-oxazinone) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What computational methods are suitable for studying the reactivity of this macrocycle?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or chloroform) to assess conformational stability .

- Docking Studies : Model host-guest interactions if the macrocycle is explored for supramolecular applications .

Q. How can researchers address discrepancies in reported CAS numbers or molecular data?

Methodological Answer:

- Cross-Reference Reputable Databases : Use PubChem (InChI Key: MJYLDQOTRHQIHT-UHFFFAOYSA-N) or DSSTox (DTXSID identifiers) to verify entries .

- Experimental Replication : Synthesize the compound using literature protocols and compare spectral data with conflicting reports .

- Peer Consultation : Collaborate with crystallography or analytical chemistry groups to validate structural claims .

Data Reporting Best Practices

- Supplementary Materials : Include CIF files for X-ray structures and raw spectral data (NMR, IR) in publications to ensure reproducibility .

- Standardized Formats : Report -NMR shifts relative to TMS and IR bands with baseline correction annotations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.